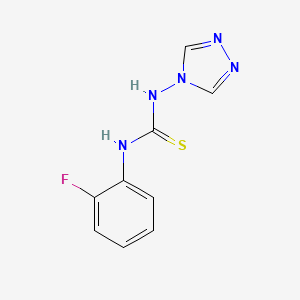
N-(2-fluorophenyl)-N'-4H-1,2,4-triazol-4-ylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-N'-4H-1,2,4-triazol-4-ylthiourea, also known as FTU, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. FTU is a member of the triazole family, which is known for its diverse biological activities.
作用机制
The mechanism of action of N-(2-fluorophenyl)-N'-4H-1,2,4-triazol-4-ylthiourea is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. N-(2-fluorophenyl)-N'-4H-1,2,4-triazol-4-ylthiourea has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of tubulin, a protein involved in cell division.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-4H-1,2,4-triazol-4-ylthiourea has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is necessary for the growth and spread of cancer cells.
实验室实验的优点和局限性
N-(2-fluorophenyl)-N'-4H-1,2,4-triazol-4-ylthiourea has several advantages for use in lab experiments. It is a stable and easily synthesized compound that is readily available. It has been extensively studied and has a well-established mechanism of action. However, N-(2-fluorophenyl)-N'-4H-1,2,4-triazol-4-ylthiourea also has some limitations. It has low solubility in water, which can limit its use in some experiments. It can also be toxic at high concentrations, which can limit its use in vivo.
未来方向
There are several future directions for research on N-(2-fluorophenyl)-N'-4H-1,2,4-triazol-4-ylthiourea. One area of research is the development of new derivatives of N-(2-fluorophenyl)-N'-4H-1,2,4-triazol-4-ylthiourea with improved properties such as solubility and toxicity. Another area of research is the study of the synergistic effects of N-(2-fluorophenyl)-N'-4H-1,2,4-triazol-4-ylthiourea with other compounds, such as chemotherapy drugs, to enhance their efficacy. Additionally, the use of N-(2-fluorophenyl)-N'-4H-1,2,4-triazol-4-ylthiourea in combination with other treatments, such as radiation therapy or immunotherapy, is an area of potential research. Finally, the study of the environmental impact of N-(2-fluorophenyl)-N'-4H-1,2,4-triazol-4-ylthiourea and its potential use in the remediation of contaminated sites is an area of growing interest.
合成方法
N-(2-fluorophenyl)-N'-4H-1,2,4-triazol-4-ylthiourea can be synthesized through a simple and efficient method using readily available starting materials. The synthesis involves the reaction of 2-fluoroaniline with thiosemicarbazide in the presence of acetic acid and sodium acetate to form the intermediate 2-fluoro-N'-thiocarbamoyl-N-phenylacetohydrazide. This intermediate is then reacted with potassium hydroxide and carbon disulfide to form N-(2-fluorophenyl)-N'-4H-1,2,4-triazol-4-ylthiourea.
科学研究应用
N-(2-fluorophenyl)-N'-4H-1,2,4-triazol-4-ylthiourea has been extensively studied for its potential applications in various fields of scientific research. In medicine, N-(2-fluorophenyl)-N'-4H-1,2,4-triazol-4-ylthiourea has been shown to possess antifungal, antibacterial, and antitumor properties. It has been found to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
In agriculture, N-(2-fluorophenyl)-N'-4H-1,2,4-triazol-4-ylthiourea has been shown to have antifungal and insecticidal properties. It has been found to be effective in controlling fungal diseases in crops such as wheat, rice, and soybeans. N-(2-fluorophenyl)-N'-4H-1,2,4-triazol-4-ylthiourea has also been shown to have insecticidal properties against pests such as aphids, mites, and whiteflies.
In environmental science, N-(2-fluorophenyl)-N'-4H-1,2,4-triazol-4-ylthiourea has been studied for its potential use as a catalyst in the degradation of pollutants such as dyes and pesticides. It has been found to be an effective catalyst in the degradation of various pollutants under mild reaction conditions.
属性
IUPAC Name |
1-(2-fluorophenyl)-3-(1,2,4-triazol-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN5S/c10-7-3-1-2-4-8(7)13-9(16)14-15-5-11-12-6-15/h1-6H,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMIOWXWOLSHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NN2C=NN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

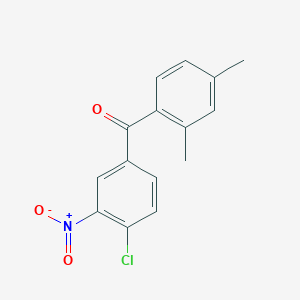
![2-amino-8-(4-pyridinyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one](/img/structure/B5869773.png)
![N'-[(2-biphenylylcarbonyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5869780.png)
![N-(4-{N-[(5-methyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5869786.png)
![N-[4-({2-methoxy-5-[(4-morpholinylimino)methyl]benzyl}oxy)phenyl]acetamide](/img/structure/B5869793.png)
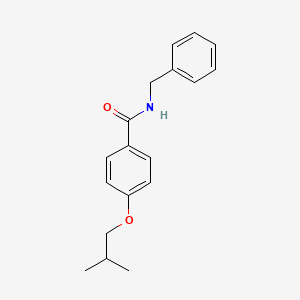
![7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid](/img/structure/B5869806.png)
![N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5869817.png)
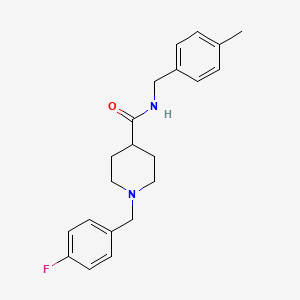
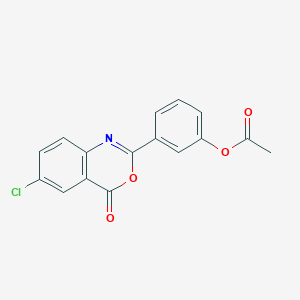
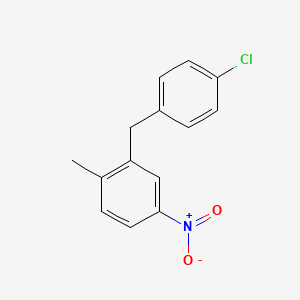
![4-bromobenzaldehyde [6-(diphenylamino)-1,3,5-triazine-2,4-diyl]hydrazone](/img/structure/B5869856.png)

